molecular formula C7H17ClN2O B1441630 2-Amino-N-(sec-butyl)propanamide hydrochloride CAS No. 1246172-67-7

2-Amino-N-(sec-butyl)propanamide hydrochloride

Cat. No. B1441630
CAS RN: 1246172-67-7
M. Wt: 180.67 g/mol
InChI Key: HMXWTDNBPLITGV-UHFFFAOYSA-N
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Description

2-Amino-N-(sec-butyl)propanamide hydrochloride is a chemical compound with the molecular formula C7H17ClN2O and a molecular weight of 180.67 g/mol. Its IUPAC name is ®-3-amino-N-(sec-butyl)propanamide hydrochloride .


Molecular Structure Analysis

The molecular structure of 2-Amino-N-(sec-butyl)propanamide hydrochloride consists of a sec-butyl group attached to a nitrogen atom, which is part of an amide functional group. The amide functional group is composed of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .

Scientific Research Applications

Applications in Chemical Synthesis

The synthesis of complex compounds often involves the use of specific amides and intermediates. For instance, the synthesis of 5-Bromo-3-sec.-butyl-6-methyluracil, a potentially valuable chemical compound, utilizes sec.-butylamine along with other reagents in a multi-step chemical process. The synthesis involves the preparation of sec.-butylurea, which then undergoes various chemical transformations, leading to the formation of the final product (Huang, 2007).

Role in Pharmacological Studies

In pharmacological research, certain propanamide derivatives are studied for their potential therapeutic effects. For example, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were synthesized and tested in animal models for their anticonvulsant properties. These compounds showed promising activity against seizures, with some isomers demonstrating potency surpassing standard drugs in specific tests (Idris et al., 2011).

Contributions to Material Science

Compounds related to 2-Amino-N-(sec-butyl)propanamide hydrochloride also find applications in material science. For instance, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride serves as a key intermediate in the preparation of specialized polymers like chiral nylon 3 analogs, demonstrating the versatility of such compounds in creating advanced materials (García-Martín et al., 2001).

Agricultural Applications

In agriculture, certain propanamide derivatives are explored for their potential to influence plant growth. For example, a series of N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides showed significant modulatory activity on the root growth of certain seedlings, highlighting their potential use in controlling plant growth and development (Kitagawa & Akiyama, 2001).

Safety and Hazards

Specific safety and hazard information for 2-Amino-N-(sec-butyl)propanamide hydrochloride is not available from the web search results. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

2-amino-N-butan-2-ylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-5(2)9-7(10)6(3)8;/h5-6H,4,8H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXWTDNBPLITGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246172-67-7
Record name Propanamide, 2-amino-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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